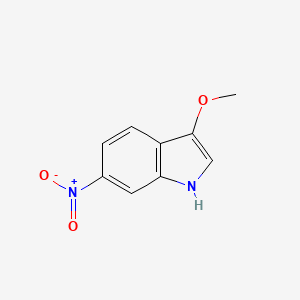

3-methoxy-6-nitro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

3-methoxy-6-nitro-1H-indole |

InChI |

InChI=1S/C9H8N2O3/c1-14-9-5-10-8-4-6(11(12)13)2-3-7(8)9/h2-5,10H,1H3 |

InChI Key |

WNAOMWJJXGEWRF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 3 Methoxy 6 Nitro 1h Indole

Electronic Effects of Methoxy (B1213986) and Nitro Substituents on Indole (B1671886) Reactivity

The indole ring is inherently an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the presence and position of substituents can either enhance or diminish this reactivity, and control the regioselectivity of reactions.

The nitro group (-NO₂) at the C6 position profoundly influences the electronic distribution of the indole ring. It acts as a strong deactivating group towards electrophilic aromatic substitution and an activating group for nucleophilic aromatic substitution. This is due to two primary electronic effects:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene (B151609) portion of the indole ring through the sigma bonds.

Resonance Effect (-M or -R): The nitro group can withdraw electron density from the aromatic system via resonance, delocalizing the pi-electrons onto its oxygen atoms. This delocalization creates a partial positive charge on the ring, reducing its nucleophilicity and making it less reactive towards electrophiles. mdpi.comnih.gov

Theoretical studies based on proton affinities have confirmed the large deactivating effect of the -NO₂ group, particularly at the ortho and para positions relative to its substitution. researchgate.netacs.org This deactivation of the benzene ring further emphasizes the pyrrole (B145914) moiety as the likely site for electrophilic attack.

Conversely, the methoxy group (-OCH₃) at the C3 position is generally considered an activating group for electrophilic aromatic substitution. Its influence is also twofold:

Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a slight withdrawal of electron density from the C3 position through the sigma bond. stackexchange.com

Resonance Effect (+M or +R): This is the dominant effect. The lone pairs of electrons on the oxygen atom can be delocalized into the indole's pi-electron system. stackexchange.com This donation of electron density increases the nucleophilicity of the ring, particularly the pyrrole moiety, making it more reactive towards electrophiles. mdpi.comnih.gov

The strategic placement of a methoxy group is a known method to enhance the reactivity of the indole nucleus and can influence the regiochemical outcomes of reactions. nih.gov

Table 1: Summary of Substituent Electronic Effects

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Aromatic Substitution |

| Nitro (-NO₂) | C6 | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strong Deactivation |

| Methoxy (-OCH₃) | C3 | Electron-withdrawing (-I) | Electron-donating (+M) | Activation (Resonance dominates) |

Electrophilic Aromatic Substitution Reactions of Substituted Indoles

The indole nucleus is significantly more reactive towards electrophiles than benzene. nih.gov The preferred site for electrophilic attack on an unsubstituted indole is the C3 position, due to the high electron density at this location and the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the arenium ion). nih.gov

In 3-methoxy-6-nitro-1H-indole, the C3 position is already substituted. When the C3 position is blocked, electrophilic substitution typically occurs at the C2 position. The presence of the strongly deactivating nitro group at C6 makes the benzene ring significantly less reactive than the pyrrole ring. Therefore, incoming electrophiles would preferentially attack the electron-rich pyrrole ring, with the C2 position being the most likely site of substitution.

Key electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Cl, Br, I) using an electrophilic halogenating agent. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) using a nitrating agent like the nitronium ion (NO₂⁺). lumenlearning.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, typically using a Lewis acid catalyst. wikipedia.org

The precise outcome of such reactions on this compound would depend heavily on the specific electrophile and reaction conditions, but the general principle of preferential attack on the activated pyrrole ring holds.

Nucleophilic Reactivity and Substitution Reactions

The electronic profile of this compound, particularly the influence of the nitro group, also makes it a substrate for various nucleophilic reactions.

While the indole system is typically electron-rich and acts as a nucleophile, the presence of a strong electron-withdrawing group like a nitro group can reverse this reactivity. Indoles substituted with electron-withdrawing groups, especially 3-nitroindoles, exhibit remarkable reactivity toward electron-rich species. researchgate.netrsc.org This "umpolung" or reversal of polarity renders the indole nucleus electrophilic, making it susceptible to attack by nucleophiles.

This electrophilic character has been exploited in a variety of chemical transformations, including:

Dearomatization Processes: Nucleophilic addition to the indole ring disrupts its aromaticity, leading to the formation of substituted indolines. researchgate.netrsc.org

Cycloaddition and Annulation Reactions: 3-nitroindoles can act as dipolarophiles or Michael acceptors, participating in reactions to form more complex heterocyclic structures. researchgate.net

Nucleophilic Aromatic Substitution (SₙAr): In highly activated systems, a nucleophile can attack the ring and displace a leaving group. Research on the related compound, 1-methoxy-6-nitroindole-3-carbaldehyde, has shown it to be a versatile electrophile that reacts regioselectively with various carbon, nitrogen, and sulfur-centered nucleophiles at the C2-position, with the methoxy group potentially acting as a leaving group under certain mechanisms. nii.ac.jpclockss.orgresearchgate.net This demonstrates that the 6-nitro group strongly activates the ring towards nucleophilic attack.

Table 2: Nucleophilic Reactions of Activated Indoles

| Reaction Type | Role of Nitro-Indole | Description |

| Dearomatization | Electrophile | Nucleophilic addition at C2 or other positions breaks aromaticity, forming indoline (B122111) derivatives. researchgate.netrsc.org |

| Michael Addition | Michael Acceptor | The C2=C3 bond acts as an electrophilic site for conjugate addition by nucleophiles. researchgate.net |

| Nucleophilic Substitution | Electrophilic Substrate | A nucleophile attacks an electron-deficient carbon, displacing a leaving group. nii.ac.jpclockss.org |

The nitrogen atom in the indole ring possesses a lone pair of electrons and can act as a nucleophile, although its nucleophilicity is generally weak due to the delocalization of this lone pair into the aromatic system. N-alkylation of indoles can be challenging and may compete with C3-alkylation. researchgate.net

However, the reactivity of the indole nitrogen can be harnessed. The N-H proton is weakly acidic and can be removed by a base to form the highly nucleophilic indolide anion. The presence of the electron-withdrawing 6-nitro group in this compound would increase the acidity of the N-H proton, facilitating its deprotonation and subsequent reaction with electrophiles.

Interestingly, recent studies have shown that 3-nitroindoles can serve as "latent N-centered nucleophiles" in specific reactions like the aza-1,6-Michael addition to para-quinone methides. mdpi.com This novel reactivity pathway allows for the construction of N-alkylated indole derivatives, a transformation that is typically difficult to achieve directly. mdpi.com This contrasts with the more common role of 3-nitroindoles as electrophiles, highlighting the versatile and complex reactivity of this class of compounds. mdpi.com

C2 and C3 Functionalizations of Indole Derivatives

The presence of the methoxy group at C3 and the nitro group at C6 makes the indole nucleus susceptible to various functionalization reactions, particularly at the C2 and C3 positions. While direct C3 functionalization of this compound is less common due to the existing methoxy group, the reactivity of closely related derivatives, such as 1-methoxy-6-nitroindole-3-carbaldehyde, provides significant insights into the functionalization of this indole system.

Research has shown that 1-methoxy-6-nitroindole-3-carbaldehyde is an excellent substrate for nucleophilic substitution reactions, leading to the formation of 2,3,6-trisubstituted indole derivatives. nii.ac.jpclockss.org The electron-withdrawing nitro group at the C6 position enhances the electrophilicity of the indole ring, facilitating nucleophilic attack, primarily at the C2 position. clockss.org

A variety of nucleophiles have been successfully employed in these reactions, including nitrogen, sulfur, and carbon-centered nucleophiles. For instance, the reaction of 1-methoxy-6-nitroindole-3-carbaldehyde with piperidine, pyrrole, and indole in the presence of sodium hydride (NaH) in dimethylformamide (DMF) affords the corresponding 2-substituted products in high yields. nii.ac.jp Similarly, sulfur-containing nucleophiles like sodium thiomethoxide (NaSMe) and N-acetyl-L-cysteine react efficiently to yield the respective C2-thiolated indole derivatives. nii.ac.jp

Carbon nucleophiles, such as dimethyl malonate and 3-acetylpyridine, have also been shown to react at the C2 position, demonstrating the versatility of this functionalization strategy. clockss.org The proposed mechanism for these reactions involves a nucleophilic attack at the C2 position, followed by the elimination of a leaving group, which in the case of 1-methoxyindole (B1630564) derivatives is the methoxy group from the nitrogen atom. clockss.org

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

| Piperidine | NaH, DMF, rt | 2-(Piperidin-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 92 |

| Pyrrole | NaH, DMF, rt | 2-(Pyrrol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 98 |

| Indole | NaH, DMF, rt | 2-(Indol-1-yl)-6-nitro-1H-indole-3-carbaldehyde | 96 |

| Dimethyl malonate | KOtBu, DMF, rt | 2-[Bis(methoxycarbonyl)methyl]-6-nitro-1H-indole-3-carbaldehyde | 92 |

| 3-Acetylpyridine | KH, THF | 2-(3-Acetylpyridinyl)-6-nitro-1H-indole-3-carbaldehyde | 92 |

This table is based on the reactivity of the closely related 1-methoxy-6-nitroindole-3-carbaldehyde and is illustrative of the potential C2 functionalization of the this compound system.

Dearomatization Processes in Nitroindole Chemistry

The electron-deficient nature of the indole ring in 3-nitroindole derivatives, a characteristic shared by this compound, makes them excellent candidates for dearomatization reactions. researchgate.net These processes temporarily disrupt the aromaticity of the indole core to generate highly functionalized, three-dimensional indol-ine structures. researchgate.netnih.gov Cycloaddition reactions are a prominent class of dearomatization strategies for 3-nitroindoles. researchgate.net

The C2=C3 double bond of 3-nitroindoles can act as a dienophile or a dipolarophile in cycloaddition reactions. researchgate.net For example, 3-nitroindoles can undergo [3+2] cycloadditions with various dipoles, such as azomethine ylides, leading to the formation of pyrrolo[2,3-b]indole (B14758588) frameworks. rsc.org These reactions can be catalyzed by various catalysts, including bifunctional organocatalysts, which can control the stereoselectivity of the transformation. nih.gov

Furthermore, 3-nitroindoles can participate in Diels-Alder or [4+2] cycloadditions, where the C2=C3 bond acts as a dienophile, reacting with a diene. researchgate.net These reactions provide access to complex polycyclic indole-containing scaffolds. The reactivity of this compound in such dearomatization reactions is anticipated to be similar, with the substituents influencing the reaction rates and regioselectivity. The electron-donating methoxy group at C3 may enhance the reactivity of the C2=C3 double bond towards electron-deficient dienes.

Redox Chemistry of the Nitro Group in the Indole System

The nitro group is a versatile functional group that can undergo a range of reduction reactions, significantly altering the electronic and steric properties of the parent molecule. The redox chemistry of the nitro group in the this compound system is a key aspect of its chemical reactivity.

The reduction of the nitro group can proceed through several intermediates, depending on the reaction conditions and the reducing agent employed. The initial step in the electrochemical reduction of nitroaromatic compounds is typically a one-electron reduction to form a nitro radical anion. uchile.cl This species can be stable under certain conditions and its formation can be studied using techniques like cyclic voltammetry. uchile.cl

Further reduction of the nitro radical anion can lead to the formation of a nitroso derivative, which is then reduced to a hydroxylamine (B1172632). The hydroxylamine can be further reduced to the corresponding amine. A variety of reducing agents can be used to achieve the reduction of the nitro group to an amine, including catalytic hydrogenation (e.g., using palladium on carbon) or chemical reduction with reagents like tin(II) chloride. evitachem.com

The biological activity of some nitroaromatic compounds is attributed to the redox chemistry of the nitro group. uchile.cl The formation of the nitro radical anion is often a crucial step in their mechanism of action. The stability and reactivity of this radical anion are influenced by factors such as the substituents on the aromatic ring and the nature of the surrounding medium. uchile.cl In the case of this compound, the methoxy group at the C3 position may influence the redox potential of the nitro group and the stability of the resulting radical anion.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of a molecule. For 3-methoxy-6-nitro-1H-indole, both ¹H and ¹³C NMR are essential for assigning the positions of the protons and carbon atoms on the indole (B1671886) framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the N-H proton, and the four protons on the indole ring. The electron-withdrawing nitro group at the C6 position and the electron-donating methoxy group at the C3 position significantly influence the chemical shifts of the aromatic protons.

Aromatic Protons: The proton at C2 is expected to appear as a singlet in the range of δ 7.0-7.5 ppm. The protons on the benzene (B151609) ring (H4, H5, and H7) will form a more complex pattern. The H7 proton, adjacent to the nitro group, would be the most downfield, likely appearing as a doublet. The H5 proton would also be significantly deshielded by the nitro group, while the H4 proton would be the most upfield of the aromatic signals.

Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.

Indole N-H Proton: The proton attached to the nitrogen (N1) is expected to be a broad singlet at a downfield chemical shift, likely greater than δ 8.5 ppm, due to its acidic nature and potential for hydrogen bonding.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | > 8.5 | Broad Singlet |

| H7 | ~8.3 | d |

| H5 | ~8.0 | dd |

| H4 | ~7.6 | d |

| H2 | ~7.2 | s |

| -OCH₃ | ~3.9 | s |

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups and their position within the ring system.

The carbon atom C3, bearing the methoxy group, would be significantly shielded.

Conversely, the C6 carbon, attached to the electron-withdrawing nitro group, would be deshielded.

The carbons of the pyrrole (B145914) ring (C2, C3, C3a) and the benzene ring (C4, C5, C6, C7, C7a) will have characteristic chemical shifts reflecting the combined electronic effects of the substituents. The methoxy carbon will appear in the typical aliphatic region.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 | ~125 |

| C3 | ~150 |

| C3a | ~128 |

| C4 | ~118 |

| C5 | ~115 |

| C6 | ~143 |

| C7 | ~110 |

| C7a | ~138 |

| -OCH₃ | ~56 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show several key absorption bands. nist.gov

N-H Stretch: A sharp peak around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is expected just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

Nitro Group (NO₂) Stretches: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration near 1550-1500 cm⁻¹ and a symmetric stretching vibration near 1360-1300 cm⁻¹. nist.gov

C=C Aromatic Stretches: Multiple bands in the 1620-1450 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic indole ring.

C-O Stretch: A strong band corresponding to the C-O stretching of the methoxy group is expected in the 1250-1050 cm⁻¹ region.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3400 - 3300 | Medium-Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-OCH₃) | 2950 - 2850 | Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1300 | Strong |

| C-O Stretch (-OCH₃) | 1250 - 1050 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Identification

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to identify chromophores. The indole ring system is an effective chromophore. The presence of the nitro group and the methoxy group as auxochromes is expected to significantly modify the absorption spectrum compared to unsubstituted indole.

The spectrum of 6-nitro-1H-indole shows two absorption maxima in the near-UV range (300-400 nm). uci.edu The addition of the electron-donating methoxy group at the C3 position, which is in conjugation with the indole system, is predicted to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. This is due to the extension of the conjugated π-electron system, which lowers the energy required for electronic transitions. Therefore, this compound is expected to absorb light at longer wavelengths than 6-nitroindole (B147325) itself, potentially extending into the visible region.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation pattern.

For this compound, the high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at an m/z value corresponding to its exact mass (C₉H₈N₂O₃, 192.0535).

The fragmentation pattern upon electron ionization would provide further structural evidence. Key fragmentation pathways for nitro-aromatic compounds and methoxyindoles can be predicted. nist.govnist.gov

Loss of Nitro Group: A common fragmentation pathway is the loss of NO₂ (46 Da) or NO (30 Da) followed by O (16 Da).

Loss from Methoxy Group: Fragmentation of the methoxy group can occur via the loss of a methyl radical (•CH₃, 15 Da) to give an [M-15]⁺ ion, or through the loss of formaldehyde (B43269) (CH₂O, 30 Da) to yield an [M-30]⁺ ion.

Pyrrole Ring Fission: Cleavage of the indole ring, often involving the loss of HCN (27 Da), is also a characteristic fragmentation pathway for indole derivatives.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Loss from Molecular Ion |

|---|---|---|

| 192 | [C₉H₈N₂O₃]⁺ | Molecular Ion [M]⁺ |

| 177 | [M - CH₃]⁺ | Loss of methyl radical |

| 162 | [M - NO]⁺ | Loss of nitric oxide |

| 146 | [M - NO₂]⁺ | Loss of nitrogen dioxide |

| 132 | [M - CH₃ - NO]⁺ or [M - CH₂O - NO₂]⁺ | Multiple losses |

| 116 | [M - NO₂ - CH₂O]⁺ | Loss of NO₂ and formaldehyde |

Elemental Analysis in Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula to verify the compound's empirical formula and purity.

For a pure sample of this compound (C₉H₈N₂O₃), the theoretical elemental composition can be calculated as follows:

Molecular Formula: C₉H₈N₂O₃

Molecular Weight: 192.17 g/mol

The calculated percentages provide a benchmark against which the results from an elemental analyzer can be compared to confirm the identity and purity of the synthesized compound.

Theoretical Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 9 | 108.099 | 56.25% |

| Hydrogen (H) | 1.008 | 8 | 8.064 | 4.20% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.58% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 24.97% |

Computational and Theoretical Investigations of 3 Methoxy 6 Nitro 1h Indole and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying complex molecules. arxiv.org It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) and to calculate its electronic properties. jmchemsci.com Calculations are typically performed using specific functionals, such as B3LYP or B3PW91, and a basis set like 6-311G(d,p), which defines the mathematical functions used to describe the orbitals. researchgate.netdergipark.org.tr

For indole (B1671886) derivatives, DFT calculations provide precise values for bond lengths, bond angles, and dihedral angles. chemrxiv.orgscienceopen.com These optimized geometries correspond to the minimum energy conformation of the molecule. Furthermore, DFT is used to compute key electronic descriptors such as total energy, dipole moment, and the distribution of electrostatic potential. The presence of the electron-donating methoxy (B1213986) group (-OCH₃) and the electron-withdrawing nitro group (-NO₂) on the indole scaffold significantly influences these properties by altering the electron density distribution across the molecule.

Table 1: Representative DFT-Calculated Properties of Substituted Indoles Note: Data is representative of typical values for substituted indoles as direct computational studies for 3-methoxy-6-nitro-1H-indole are not extensively published. Values are illustrative.

| Property | Typical Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -600 to -800 | Indicates the overall stability of the molecule. |

| Dipole Moment (Debye) | 4.0 - 6.0 D | Measures the polarity of the molecule, influenced by substituent groups. |

| C2-C3 Bond Length (Å) | ~1.37 Å | Reflects the double-bond character within the pyrrole (B145914) ring. |

| C5-C6 Bond Length (Å) | ~1.39 Å | Typical aromatic C-C bond length in the benzene (B151609) ring. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, indicating high polarizability. researchgate.net In this compound, the nitro group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Table 2: Representative FMO Properties of Nitro-Substituted Aromatic Compounds Note: Values are illustrative and typical for aromatic systems containing nitro groups.

| Parameter | Typical Energy Value (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.5 to -4.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.0 - 4.5 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule in terms of Lewis-like bonding patterns (bonds, lone pairs) and the interactions between them. faccts.dewisc.edu This method elucidates intramolecular charge transfer (ICT), hyperconjugation, and delocalization effects by quantifying the stabilization energy (E(2)) associated with donor-acceptor interactions. ijnc.ir

Table 3: Key NBO Donor-Acceptor Interactions in Substituted Indoles Note: These are hypothetical but representative interactions for the title compound.

| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP (O) of -OCH₃ | π* (C3-C3a) | p → π | High |

| LP (N1) of Indole | π (C2-C3) | p → π | Moderate |

| π (C5-C6) | π (N-O) of -NO₂ | π → π* | High |

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor, typically a protein). jmchemsci.com This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's biological activity. researchgate.net

For analogues of this compound, docking studies can be performed against various enzymes or receptors to evaluate their potential as inhibitors. For example, indole-based compounds have been docked against targets like tyrosinase, cyclooxygenase (COX), and various microbial enzymes. nih.govresearchgate.net The docking process generates a score, often expressed in kcal/mol, which estimates the binding free energy. A lower (more negative) score indicates a more favorable binding interaction. The analysis also reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues in the receptor's active site.

Table 4: Illustrative Molecular Docking Results for an Indole Analogue Note: The target and results are hypothetical to illustrate the data obtained from a docking study.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues | Types of Interactions |

|---|---|---|---|

| Tyrosinase (e.g., 2ZMX) | -8.5 | His259, Val283, Phe264 | Hydrogen bond with His259, Hydrophobic interactions |

| COX-2 (e.g., 3LN1) | -9.2 | Arg513, Val523, Ser353 | Hydrogen bond with Arg513, π-stacking with Phe518 |

In Silico Approaches for Reaction Mechanism Elucidation and Energetic Profiles

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states, intermediates, and products. aalto.fi For indole derivatives, particularly those activated by electron-withdrawing groups, in silico studies can clarify reaction pathways that might be difficult to observe experimentally.

Studies on close analogues, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have shown that the presence of the 6-nitro group makes the indole nucleus susceptible to regioselective nucleophilic substitution at the C2 position. nii.ac.jpclockss.org This is a departure from the typical electrophilic substitution chemistry of indoles. Theoretical calculations can model this reaction by:

Calculating the energies of reactants, intermediates, and products.

Locating the transition state structure and calculating its energy (the activation barrier).

Visualizing the reaction pathway.

The proposed mechanism often involves the initial attack of a nucleophile at the C2 position, facilitated by the electron-withdrawing nitro group, leading to the displacement of a leaving group (if present) or subsequent rearrangement. nii.ac.jpclockss.org Computational models can confirm the energetic feasibility of such pathways, providing a detailed profile of the reaction coordinates and helping to rationalize the observed product distribution.

Academic Research on Biological Activities of Substituted Indole Derivatives with Relevance to 3 Methoxy 6 Nitro 1h Indole

Antiproliferative and Anticancer Properties of Indole (B1671886) Scaffolds

Mechanistic Insights into Cell Regulation and Antiproliferative Effects

The anticancer activity of indole derivatives is often rooted in their ability to disrupt the cell cycle and induce programmed cell death (apoptosis). nih.govmdpi.com Nitro-substituted indoles, specifically, have been shown to exert their effects through distinct cellular mechanisms. For example, certain 5-nitroindole (B16589) derivatives induce cell cycle arrest in the sub-G1/G1 phase in cancer cells. nih.govnih.gov This blockage prevents DNA replication and subsequent cell division, thereby halting tumor growth.

Furthermore, these compounds have been observed to increase the concentration of intracellular reactive oxygen species (ROS). nih.govnih.gov While normal cells can manage ROS levels, cancer cells are often more vulnerable to oxidative stress. A significant increase in ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering apoptosis. nih.gov Studies have shown that the cytotoxic effect of some 5-nitroindole compounds on HeLa cells can be partially reversed by treatment with an ROS scavenger like N-acetyl cysteine (NAC), confirming the role of oxidative stress in their mechanism of action. nih.gov

Interaction with Molecular Targets and Signaling Pathways

The efficacy of indole derivatives as anticancer agents stems from their interaction with specific molecular targets and the modulation of key signaling pathways. nih.gov A prominent target for nitroindole compounds is the G-quadruplex (G4) DNA structure found in the promoter region of oncogenes like c-Myc. nih.govnih.gov The c-Myc protein is a transcription factor that is overexpressed in many cancers and plays a critical role in cell proliferation and survival.

Certain pyrrolidine-substituted 5-nitroindoles have been identified as a new class of G4 ligands that bind to and stabilize the c-Myc promoter G4 sequence. nih.govnih.gov This stabilization represses the transcription of the c-Myc gene, leading to the downregulation of both its mRNA and protein levels. nih.gov The consequence of c-Myc downregulation is the inhibition of cancer cell proliferation and the induction of apoptosis. This targeted approach highlights a sophisticated mechanism by which nitroindoles can exert selective anticancer effects. Other indole derivatives have been shown to interfere with tubulin polymerization, disrupt kinase signaling pathways like PI3K/Akt/mTOR, or inhibit enzymes such as histone deacetylases (HDACs) and topoisomerases. nih.govmdpi.comnih.gov

Antimicrobial and Antibacterial Activities

The indole scaffold is a valuable pharmacophore for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance. mdpi.com Derivatives of indole have demonstrated a broad spectrum of activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govdergipark.org.tr

The antimicrobial potential of indole derivatives can be enhanced by the addition of specific substituents. Methoxy (B1213986) groups, for instance, have been noted as beneficial for antimicrobial activity in some indole derivatives. nih.gov Similarly, nitroaromatic compounds are known for their antibacterial properties, often acting through the reduction of the nitro group to produce toxic intermediates that can damage microbial DNA and other cellular components. encyclopedia.pub Studies on various substituted indoles have shown inhibitory activity against pathogens like Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Escherichia coli, and Candida species. nih.govnih.gov For example, an indole-triazole derivative demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL against MRSA. nih.gov Given these findings, a compound like 3-methoxy-6-nitro-1H-indole, which contains both a methoxy and a nitro group, represents a promising candidate for antimicrobial research.

| Compound Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Indole-thiadiazole derivative (2h) | S. aureus | 6.25 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | S. aureus | 6.25 µg/mL | nih.gov |

| Indole-triazole derivative (3d) | MRSA | 6.25 µg/mL | nih.gov |

| Indole-thiadiazole derivative (2b) | C. albicans | 3.125 µg/mL | nih.gov |

| Indole-triazole derivative (3b) | C. albicans | 3.125 µg/mL | nih.gov |

Antiviral Properties of Indole Derivatives

The indole core is present in several antiviral drugs and experimental agents, demonstrating its utility in virology. nih.govnih.gov Arbidol, an indole derivative, is a broad-spectrum antiviral used for treating influenza and other respiratory infections. nih.gov The mechanisms of action for antiviral indoles are diverse, including the inhibition of viral entry and fusion, and the inhibition of key viral enzymes like reverse transcriptase and protease. nih.govresearchgate.net

Research into HIV-1 inhibitors has explored the utility of nitro-substituted indoles. nih.gov Specifically, 5-nitro-substituted indole derivatives have been synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase. nih.gov These studies found that while substitutions at various positions on the indole ring did not always have a significant effect on activity against wild-type HIV-1, certain derivatives showed potent inhibition in the low nanomolar range. nih.gov This indicates that the nitroindole scaffold is a viable starting point for the design of novel antiviral compounds.

Anti-inflammatory Effects

Indole derivatives are well-represented among anti-inflammatory drugs, with indomethacin (B1671933) being a classic example of a non-steroidal anti-inflammatory drug (NSAID). chemrxiv.org The anti-inflammatory activities of indoles are often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2). tandfonline.com

The structural features of an indole derivative significantly influence its anti-inflammatory potential. Methoxy substitution, in particular, has been a feature of indole compounds designed as anti-inflammatory agents. nih.govmdpi.com For example, 5-methoxy-substituted indoles are part of various compounds with therapeutic efficacy. mdpi.com These derivatives can modulate inflammatory signaling pathways and reduce the production of pro-inflammatory mediators. chemrxiv.orgmdpi.com The combination of a methoxy group and an electron-withdrawing nitro group in this compound could lead to unique interactions with inflammatory targets, making it a molecule of interest for developing new anti-inflammatory therapies.

Antidiabetic Activities and Associated Mechanisms

In the search for new treatments for diabetes mellitus, indole derivatives have emerged as a promising class of compounds. researchgate.netnih.gov The indole nucleus is a versatile scaffold for designing agents that can help regulate blood glucose levels. researchgate.netijmspr.in

A primary mechanism through which many antidiabetic agents work is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase in the digestive tract. rsc.org By inhibiting these enzymes, the breakdown of complex carbohydrates into simple sugars is slowed, leading to a more gradual rise in post-meal blood glucose levels. Numerous studies have reported the synthesis of indole derivatives that exhibit potent α-glucosidase and α-amylase inhibitory activity, with some compounds showing significantly greater potency than the clinically used drug acarbose. mdpi.comrsc.orgrsc.org For example, a series of indole-based Schiff bases bearing a C₅-methoxy group were designed and evaluated as α-glucosidase inhibitors, with one derivative showing an IC₅₀ value of 10.89 µM, far exceeding that of acarbose. mdpi.com While direct studies on nitroindoles in this context are less common, the established antidiabetic potential of the indole scaffold suggests that this compound could be a valuable candidate for investigation as a potential enzyme inhibitor for diabetes management. researchgate.net

| Compound Class | Target Enzyme | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Indole-based Schiff base (4g) | α-Glucosidase | 10.89 µM | mdpi.com |

| Acarbose (Reference Drug) | α-Glucosidase | 48.95 µM | mdpi.com |

| Triazinoindole analogue (4-fluoro substituted) | α-Amylase | 16.14 ± 0.41 µg/mL | rsc.org |

| Acarbose (Reference Drug) | α-Amylase | 18.64 ± 0.42 µg/mL | rsc.org |

Role in Plant Biology and Plant Growth Regulation

Indole derivatives are of paramount importance in plant biology, acting as crucial signaling molecules and growth regulators. frontiersin.org Their unique ability to mimic peptide structures and bind to various enzymes makes them highly effective in modulating plant development and defense mechanisms. researchgate.netnih.gov

Modulation of Plant Immunity

The plant immune system relies on a complex network of signaling pathways to defend against pathogens and pests, and indole compounds are integral to this network. researchgate.net Indole itself can act as a signaling molecule, priming plant defenses against insect herbivores. nih.gov When plants like maize and rice are attacked by herbivorous insects, there is a rapid increase in indole biosynthesis. nih.gov This response can trigger the production of hydrogen peroxide, which in turn activates the MAPK cascade, a key signaling pathway in plant defense, leading to the expression of protective genes. nih.gov

Furthermore, indole derivatives can enhance plant resistance to pathogens by influencing key defense-related hormonal pathways, such as those involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). frontiersin.orgnih.gov Synthetic chemical inducers of plant immunity, which are seen as promising alternatives to conventional pesticides, often include heterocyclic structures. frontiersin.orgnih.gov These compounds can stimulate or prime the plant's endogenous immunity to combat infections. frontiersin.orgnih.gov While direct studies on this compound are not extensively documented in this context, the known role of substituted indoles as immune activators suggests that such compounds could be valuable candidates for developing new plant immune inducers. researchgate.netnih.gov The presence of an electron-withdrawing nitro group and an electron-donating methoxy group could modulate its interaction with plant receptors and signaling components.

Promotion of Plant Growth and Development

The most well-known indole derivative in plant biology is Indole-3-acetic acid (IAA), the primary auxin, which is a central regulator of nearly every aspect of plant growth and development. frontiersin.org Many indole compounds exert their growth-regulating effects through their relationship with IAA. frontiersin.orgnih.gov For example, Indole-3-acetamide (IAM) is a precursor to IAA, and its conversion by specific enzymes promotes plant growth. frontiersin.orgnih.gov Similarly, Indole-3-acetonitrile (IAN) is another derivative that can be converted to IAA and has been shown to be a potent plant growth regulator. nih.gov

Indole compounds are known to stimulate the formation of roots and fruits. researchgate.netnih.gov The application of bacteria capable of synthesizing IAA has been shown to increase the number of pods in edamame beans, highlighting the agricultural importance of these molecules. frontiersin.orgnih.gov The structural similarity of this compound to the natural auxin scaffold suggests potential activity as a plant growth regulator, although specific research is required to determine its precise effects.

Other Investigated Biological Activities (e.g., Antimalarial, Anticholinesterase, Antioxidant)

Beyond plant biology, the indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of therapeutic activities. nih.govnih.govnih.gov

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant parasites necessitates the discovery of novel antimalarial agents. researchgate.net Indole derivatives, both natural and synthetic, have been a rich source of antiplasmodial compounds. nih.gov Many of these compounds are effective against chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite. nih.gov

One of the key mechanisms of action for some indole-based antimalarials is the inhibition of hemozoin formation, which is crucial for the parasite's survival. nih.gov The spiroindolone NITD609 is a notable synthetic indole derivative that progressed to clinical trials and acts via a novel mechanism, rapidly suppressing protein synthesis in the parasite. nih.govmanufacturingchemist.com Research into various substituted indoles has identified key structural features that contribute to their antimalarial potency. For instance, studies on indole-3-glyoxyl tyrosine derivatives showed that they exhibited parasite growth inhibition of over 85% with low cytotoxicity to human cells. nih.gov The presence of substituents like nitro groups, as seen in the synthesis of spiroindimicin A starting from 4-nitroindole, indicates that such functionalities are compatible with potent antimalarial activity. nih.gov

| Compound Class | Example/Derivative | Mechanism of Action (if known) | Observed Activity |

|---|---|---|---|

| Spiroindolones | NITD609 | Suppression of parasite protein synthesis (targets PfATP4) | Effective against P. falciparum and P. vivax, including drug-resistant strains. nih.govmanufacturingchemist.com |

| Indolizinoindolones | (S)-tryptophanol-derived isoindolinones | Not specified | Low micromolar activity against erythrocytic stages of P. falciparum. nih.gov |

| Indole-3-glyoxyl derivatives | Indole-3-glyoxyl biphenyl (B1667301) tyrosines | Not specified | >85% parasite growth inhibition with low cytotoxicity. nih.gov |

Anticholinesterase Activity

Cholinesterase inhibitors are critical therapeutic agents for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.gov The indole nucleus is a common feature in many compounds designed as cholinesterase inhibitors. nih.gov Both natural alkaloids and synthetic derivatives containing the indole scaffold have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.com

For example, certain 7-methoxyflavones have shown significant AChE and BChE inhibitory activity, highlighting that methoxy substitutions can be favorable for this biological target. nih.gov Studies on various phthalimide (B116566) derivatives designed as analogs of the drug donepezil (B133215) have also explored their potential as anticholinesterase agents. nih.gov The diverse substitutions on the indole ring allow for fine-tuning of the inhibitory potency and selectivity for either AChE or BChE.

| Compound Class | Example/Derivative | Target Enzyme(s) | Key Findings |

|---|---|---|---|

| Methoxyflavones | 5,7,4'-trimethoxyflavone | AChE | Highest potential inhibitor of AChE among tested compounds. nih.gov |

| Methoxyflavones | 5,7-dimethoxyflavone | BChE | Strong and selective inhibitor of BChE. nih.gov |

| Phthalimide-piperazine derivatives | Compound 4b (4-fluorophenyl substituent) | AChE | Most potent inhibitor in its series (IC50 = 16.42 µM). nih.gov |

| Budmunchiamine Alkaloids | Alkaloid-rich fraction from A. lucidior | AChE | Promising anticholinesterase activity (IC50 = 5.26 µg/mL). mdpi.com |

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties can help mitigate cellular damage caused by reactive oxygen species (ROS). nih.gov The indole ring system is known to be an effective antioxidant scaffold. nih.govresearchgate.net The heterocyclic nitrogen atom possesses a free electron pair, making it an active redox center that is crucial for the antioxidant activity of indole derivatives. nih.gov

Research has shown that substitutions on the indole ring can significantly modulate antioxidant capacity. nih.gov For instance, studies on N-substituted indole-2- and 3-carboxamide derivatives revealed that while many compounds had a strong inhibitory effect on superoxide (B77818) anions, specific substitutions were necessary for potent inhibition of lipid peroxidation. nih.govresearchgate.net The presence of an unsubstituted indole nitrogen atom is often considered important for radical scavenging activity. nih.gov C-3 substituted indole derivatives have also been synthesized and evaluated, with some showing significant activity as radical scavengers and cytoprotective agents against oxidative stress. nih.gov

| Compound Class | Substitution Pattern | Antioxidant Assay | Key Findings |

|---|---|---|---|

| Indole-2- and 3-carboxamides | N-H and N-substituted | Superoxide anion (SOD) inhibition, Lipid peroxidation (LP) inhibition | Strong SOD inhibition (95-100%); some derivatives showed potent LP inhibition (81-94%). nih.gov |

| C-3 Substituted Indoles | Methylene group at C-3 with various functional groups | DPPH scavenging, Fe2+ chelating, Reducing ability | Derivative with pyrrolidinedithiocarbamate moiety was the most active radical scavenger. nih.gov |

Applications and Future Directions in Chemical Synthesis and Drug Discovery

3-Methoxy-6-nitro-1H-indole as a Versatile Synthetic Intermediate and Building Block

The strategic placement of an electron-donating methoxy (B1213986) group and a powerful electron-withdrawing nitro group makes this compound and its analogues highly valuable intermediates in organic synthesis. The synthesis of the parent compound typically involves the nitration of an indole (B1671886) precursor, followed by the introduction of the methoxy group. evitachem.com

The true synthetic utility of this scaffold is demonstrated by the reactivity of closely related compounds, such as 1-methoxy-6-nitroindole-3-carbaldehyde. The presence of the 6-nitro group significantly enhances the electrophilicity of the indole ring, making it susceptible to regioselective nucleophilic substitution reactions, a transformation that is otherwise difficult to achieve with electron-rich indole systems. clockss.org This activation allows for the precise introduction of various substituents at the C2 position, yielding 2,3,6-trisubstituted indoles in high yields. clockss.org This reactivity profile establishes the 6-nitroindole (B147325) core as an excellent building block for constructing complex, highly functionalized heterocyclic systems. clockss.org

| Nucleophile | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Dimethyl malonate | KOtBu in DMF | 2-Substituted indole with a malonate group | 92 |

| 3-Acetylpyridine | KH in THF | 2-Substituted indole with an acetylpyridine moiety | 92 |

Design and Development of Novel Indole-Based Therapeutic Agents

The functional groups of this compound are hallmarks of scaffolds used in modern drug discovery. Both methoxy and nitro-substituted indoles have been extensively explored for the development of new therapeutic agents targeting a range of diseases. d-nb.infochim.itnih.gov

Nitroindole Derivatives in Oncology: Nitro-substituted indoles have emerged as a promising class of compounds in cancer research. For instance, a series of pyrrolidine-substituted 5-nitroindoles has been developed as binders for the c-Myc promoter G-quadruplex (G4), a non-canonical DNA structure implicated in cancer progression. d-nb.infonih.gov These compounds have been shown to downregulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species, leading to antiproliferative effects in cancer cells. d-nb.infonih.gov This research highlights the potential of the nitroindole scaffold to serve as a pharmacophore for developing targeted anticancer drugs. d-nb.info

Methoxyindole Derivatives and Melatonin (B1676174) Analogues: The 5-methoxyindole (B15748) substructure is famously found in melatonin (N-acetyl-5-methoxytryptamine), a neurohormone that regulates circadian rhythms. nih.gov The therapeutic potential of melatonin has inspired the synthesis of a vast number of indole-based analogues with modified indole rings to improve affinity for melatonin receptors and explore other biological activities. nih.govmdpi.com These efforts underscore the importance of the methoxy-indole core in designing agents for neurological disorders and other conditions.

The indole framework itself is a key component in many approved drugs, including those targeting oncogenic protein kinases. nih.govnih.gov The development of indole-based dual EGFR/VEGFR-2 inhibitors demonstrates the versatility of this scaffold in creating multi-target agents for complex diseases like cancer. nih.gov

Advancements in Regioselective Synthesis Methodologies for Substituted Indoles

The synthesis of a specifically substituted indole like this compound relies on precise control over the placement of functional groups. While classical methods such as the Fischer, Bartoli, and Leimgruber–Batcho syntheses are foundational, they often lack the required regioselectivity and functional group tolerance for creating complex modern therapeutics. thieme-connect.compharmaguideline.comrsc.org

Recent decades have seen tremendous progress in developing advanced, regioselective methods for indole synthesis and functionalization. thieme-connect.comresearchgate.net Transition-metal catalysis, particularly with palladium, has become a powerful tool for constructing the indole nucleus and for its subsequent modification. mdpi.com A key area of advancement is the direct C-H bond functionalization of the indole core. thieme-connect.comnih.gov These methods allow for the selective introduction of substituents at nearly every position on the indole ring (C2, C3, C4, C5, C7), providing unprecedented access to a wide diversity of structures. nih.govresearchgate.net Such precise control is critical for establishing structure-activity relationships (SAR) and optimizing the properties of drug candidates. nih.gov

| Position | Methodology | Catalyst/Reagent Example | Reference |

|---|---|---|---|

| C2 and C3 | Solvent-controlled arylation | Palladium | rsc.org |

| C4 | Directed C-H functionalization | Palladium, Rhodium | researchgate.net |

| C5 | Direct iodination | Metal-free radical pathway | rsc.org |

| C7 | Directed C-H functionalization | Palladium | nih.gov |

Integration of Computational and Experimental Approaches in Indole Research

The discovery and optimization of indole-based drugs have been significantly accelerated by the integration of computational chemistry with experimental validation. indexcopernicus.comnih.gov In silico techniques provide powerful tools for designing novel compounds, predicting their biological activity, and understanding their mechanisms of action at a molecular level. indexcopernicus.comnih.gov

Key computational approaches used in indole research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., an indole derivative) when bound to a target protein. It is widely used to understand binding modes and guide the design of more potent inhibitors, such as indole-based antibacterial agents targeting penicillin-binding proteins. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. tandfonline.com These models can predict the activity of new, unsynthesized indole derivatives, helping to prioritize which compounds to synthesize and test. nih.govespublisher.com

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of a ligand-receptor complex over time, providing insights into the stability of the interaction and the energetic contributions of key molecular features. nih.gov

ADMET Profiling: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. indexcopernicus.com This early-stage screening helps identify compounds with unfavorable pharmacokinetic profiles, reducing late-stage failures in drug development. indexcopernicus.com

This synergy between computational prediction and experimental synthesis allows for a more rational, efficient, and cost-effective approach to drug discovery. nih.govespublisher.com

Emerging Research Avenues for Nitro and Methoxy Indole Derivatives

The unique chemical properties of nitro and methoxy indoles continue to open new avenues of research in synthetic chemistry and pharmacology.

One of the most exciting emerging areas is the use of 3-nitroindoles as electrophilic partners in dearomatization reactions. researchgate.net While indoles are classically viewed as electron-rich nucleophiles, the presence of the nitro group reverses this reactivity, allowing them to react with electron-rich species. This has enabled a range of novel chemical transformations, including (3+2) annulations, to generate complex, spirocyclic, and diversely substituted indoline (B122111) scaffolds. researchgate.net These 3D structures are of high interest in drug discovery as they provide access to new chemical space.

In medicinal chemistry, research is moving towards creating highly specific and multi-target agents. Nitroindole derivatives are being explored as selective binders for non-canonical DNA and RNA structures like G-quadruplexes, which are implicated in cancer and other diseases. d-nb.infonih.gov Furthermore, the incorporation of nitro groups into more complex systems, such as spiro[pyrrolidin-oxindole] derivatives, has led to the development of novel dual inhibitors targeting multiple pathways in cancer cells. researchgate.net

The development of novel methoxyindole-based melatonin analogues also remains an active field, with applications extending beyond sleep disorders to areas such as antioxidant therapy and neuroprotection. nih.govmdpi.com The continued exploration of these privileged scaffolds, aided by advanced synthetic and computational methods, promises to deliver the next generation of innovative therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-6-nitro-1H-indole, and how can yield/purity be improved?

- Methodological Answer :

- Step 1 : Start with 3-methoxy-1H-indole as the precursor. Nitration at the 6-position can be achieved using a mixture of concentrated nitric and sulfuric acids under controlled temperature (0–5°C) to minimize byproducts .

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity.

- Key Optimization : Use protecting groups (e.g., tert-butoxycarbonyl) for the indole nitrogen to direct nitration regioselectivity . Monitor reaction progress via TLC or HPLC (C18 column, 254 nm detection) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and nitro group effects (deshielding of adjacent protons) .

- FT-IR : Confirm nitro group presence (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ and fragmentation patterns .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

- Methodological Answer :

- The nitro group is a strong electron-withdrawing group, activating the indole ring for nucleophilic aromatic substitution (NAS) at positions 4 and 7.

- Example : React with amines (e.g., benzylamine) in DMF at 80°C to introduce substituents . Monitor regioselectivity via LC-MS .

Advanced Research Questions

Q. What computational strategies predict the binding affinity of this compound derivatives with cancer targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., CDK2). Parameterize nitro and methoxy groups with GAFF force fields .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (e.g., RMSD < 2 Å) .

- QSAR : Corrogate substituent effects (e.g., nitro vs. methoxy) with IC50 values from kinase assays .

Q. How can regioselectivity challenges during nitration be addressed mechanistically?

- Methodological Answer :

- Computational Insights : DFT calculations (Gaussian 09) reveal transition state energies favoring nitration at the 6-position due to methoxy group directing effects .

- Experimental Validation : Use isotopic labeling (15NO3−) and in situ IR to track intermediate formation .

Q. What in vitro assays are validated for evaluating anticancer activity of derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.